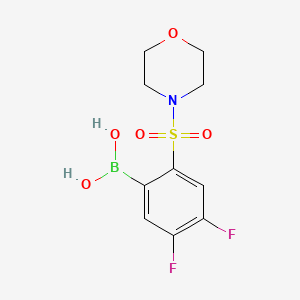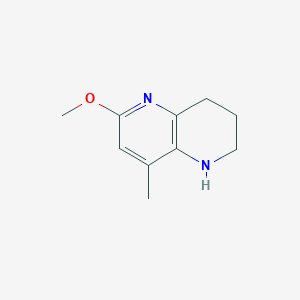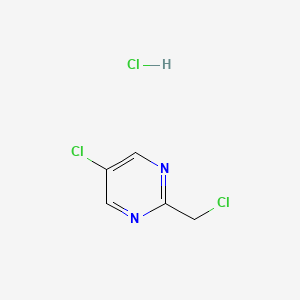
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
Overview
Description
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C5H5Cl3N2 and a molecular weight of 199.47 g/mol . It is a useful research chemical, often utilized as a reagent in various chemical syntheses . This compound is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These benzoxazepinones are known to act as ion channel modulators . Therefore, the primary targets of this compound can be inferred to be ion channels.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or temperature. These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of fused benzoxazepinones, which are ion channel modulators . It interacts with various enzymes and proteins, facilitating the formation of complex bioactive molecules. The compound’s interaction with ion channels suggests its potential involvement in modulating cellular ion flux, which is crucial for maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with ion channels can lead to alterations in cellular ion concentrations, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s interaction with ion channels and other proteins can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its stability and degradation products need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates ion channel activity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects and toxicological profiles need to be established to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in modulating biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride typically involves the chlorination of 2-(chloromethyl)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.
2-(Chloromethyl)pyridine hydrochloride: A structurally related compound used in similar types of reactions.
Uniqueness
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research .
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



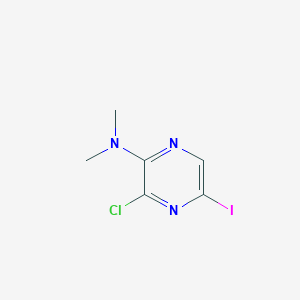
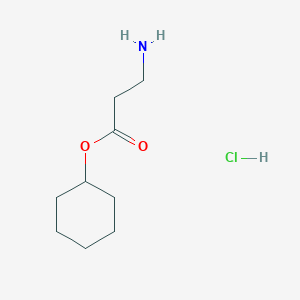
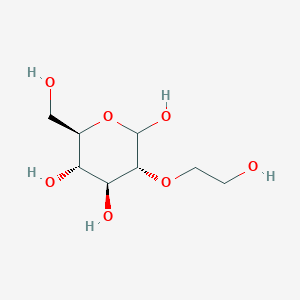
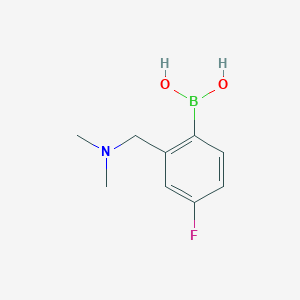
![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
